Quinelorane

Description

LY 175887 is dextrorotary isomer; LY 137157 is a racemic mixture

See also: Quinelorane Hydrochloride (active moiety of).

Structure

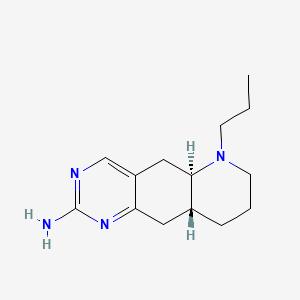

2D Structure

3D Structure

Propriétés

Numéro CAS |

97466-90-5 |

|---|---|

Formule moléculaire |

C14H22N4 |

Poids moléculaire |

246.35 g/mol |

Nom IUPAC |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |

InChI |

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |

Clé InChI |

TUFADSGTJUOBEH-ZWNOBZJWSA-N |

SMILES isomérique |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |

SMILES canonique |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

Apparence |

Solid powder |

Autres numéros CAS |

97466-90-5 98524-57-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine LY 137157 LY 163502 LY 175877 LY-163502 quinelorane |

Origine du produit |

United States |

Foundational & Exploratory

Quinelorane's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane is a potent and selective dopamine D2-like receptor agonist with a notable preference for the D3 receptor subtype. Its mechanism of action is centered around the activation of these G protein-coupled receptors (GPCRs), which are pivotal in regulating a multitude of physiological processes within the central nervous system. This technical guide provides a comprehensive overview of this compound's interaction with D2 and D3 receptors, detailing its binding affinity, functional potency, and the downstream signaling cascades it initiates. The document summarizes key quantitative data, outlines detailed experimental protocols for the assays used to characterize its pharmacological profile, and visualizes the core signaling pathways and experimental workflows.

Introduction

Dopamine receptors are integral to neurotransmission, influencing motor control, motivation, reward, and cognition. The D2-like receptor subfamily, comprising D2, D3, and D4 receptors, are primary targets for therapeutic agents aimed at treating neuropsychiatric and neurodegenerative disorders. This compound, a partial ergoline compound, has been extensively studied as a D2/D3 receptor agonist.[1] Understanding its precise mechanism of action is crucial for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles. This guide synthesizes the current knowledge on this compound's pharmacology at D2 and D3 receptors.

Quantitative Pharmacological Profile

This compound exhibits a distinct binding and functional profile at both D2 and D3 receptors. It demonstrates a higher affinity for the D3 receptor compared to the D2 receptor.[2] The following tables summarize the quantitative data from various in vitro studies.

Table 1: Binding Affinity of this compound at Dopamine D2 and D3 Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human D2 | [³H]-Spiperone | CHO | 59 | [3] |

| Human D3 | [³H]-Spiperone | CHO | 2.0 | [3] |

| Rat D2 | [³H]-Quinelorane | Rat Brain | 1.8 (Kd) | [2] |

| Rat D3 | [³H]-Quinelorane | Rat Brain | 1.8 (Kd) |

Table 2: Functional Potency of this compound at Dopamine D2 and D3 Receptors

| Assay | Receptor Subtype | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| [³⁵S]GTPγS Binding | Human D2 | CHO | 41 | 100 | |

| [³⁵S]GTPγS Binding | Human D3 | CHO | 0.44 | 100 | |

| cAMP Inhibition | Human D2L | HEK293 | 8.18 (pEC₅₀) | Not Specified | |

| β-arrestin2 Recruitment | Human D2L | HEK293T | 75 | 100 | |

| β-arrestin2 Recruitment | Human D3 | HEK293T | Not Specified | Not Specified |

Note: Efficacy (Eₘₐₓ) is often expressed relative to a reference full agonist, such as dopamine or quinpirole itself in some studies.

Signaling Pathways

Upon binding, this compound activates D2 and D3 receptors, which are canonically coupled to inhibitory G proteins (Gαi/o). This activation triggers a cascade of intracellular events.

Gαi/o-Mediated Signaling

The primary signaling pathway initiated by this compound at both D2 and D3 receptors involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

β-Arrestin-Mediated Signaling and Biased Agonism

Beyond G protein-dependent signaling, agonist binding to D2/D3 receptors can also initiate G protein-independent signaling through the recruitment of β-arrestins. This recruitment can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

The ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin) is termed "biased agonism" or "functional selectivity". While this compound is a full agonist for G protein activation at the D2 receptor, its profile for β-arrestin recruitment is also robust. Further research is needed to fully elucidate the biased agonism profile of this compound at both D2 and D3 receptors and its physiological implications.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound to D2 and D3 receptors.

Objective: To quantify the affinity of this compound for dopamine D2 and D3 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Workflow:

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist and is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Objective: To quantify this compound-induced G protein activation at D2 and D3 receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells expressing D2 or D3 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

GDP: Guanosine 5'-diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Workflow:

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, pre-incubate cell membranes with GDP in assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration and wash the filters.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cells: Whole CHO or HEK293 cells expressing D2 or D3 receptors.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

Workflow:

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) and varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ.

β-Arrestin Recruitment Assay

This assay is used to measure the recruitment of β-arrestin to the receptor upon agonist stimulation, providing insights into biased agonism.

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in promoting the interaction between the D2/D3 receptor and β-arrestin.

Materials:

-

Cells: HEK293 cells co-expressing the D2 or D3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Test Compound: this compound.

-

Detection Reagents: Substrate for the reporter enzyme.

-

Luminometer or Spectrophotometer.

Workflow:

Procedure:

-

Seed the engineered cells in a suitable multi-well plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate the plate to allow for agonist-induced recruitment of β-arrestin to the receptor, leading to the complementation and activation of the reporter enzyme.

-

Add the appropriate substrate for the reporter enzyme.

-

Measure the resulting signal (e.g., luminescence or color change) using a plate reader.

-

Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound acts as a potent agonist at both D2 and D3 dopamine receptors, with a preferential affinity for the D3 subtype. Its primary mechanism of action involves the activation of Gαi/o-coupled signaling, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Furthermore, this compound induces β-arrestin recruitment, a key process in receptor regulation and G protein-independent signaling. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of targeting D2 and D3 receptors. Further investigation into the biased agonism of this compound will be critical in designing novel ligands with optimized signaling properties for the treatment of various neurological and psychiatric disorders.

References

- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Quinelorane's Dopamine Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinelorane is a potent and highly selective agonist for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype over the D2 receptor. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data on its binding affinities and functional potencies across dopamine receptor subtypes. Detailed experimental protocols for the key assays used to characterize this compound are also provided to facilitate replication and further investigation.

Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound for the five human dopamine receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| D1 | >10,000 | [3H]SCH23390 | Rat Striatum | [1] |

| D2 | 11.2 | [3H]Spiperone | CHO cells | [2] |

| D3 | 0.98 | [3H]Spiperone | CHO cells | [2] |

| D4 | 154 | [3H]Spiperone | CHO cells | [2] |

| D5 | >10,000 | [3H]SCH23390 | - | [1] |

Table 2: this compound Functional Potency (EC50/IC50) and Intrinsic Activity for Human Dopamine Receptor Subtypes

| Receptor Subtype | Assay Type | EC50/IC50 (nM) | Intrinsic Activity (Emax) | Reference |

| D1 | cAMP Accumulation | No significant activity | - | |

| D2 | GTPγS Binding | 15 | 100% (relative to dopamine) | |

| D3 | GTPγS Binding | 1.2 | 100% (relative to dopamine) | |

| D4 | GTPγS Binding | 210 | 80% (relative to dopamine) | |

| D5 | cAMP Accumulation | No significant activity | - | |

| D2-like | K+-evoked ACh Release | IC50 ≈ 10 | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways for dopamine receptor subtypes and the workflows for the key experimental assays used to characterize this compound.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor is measured.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Radioligand: [3H]Spiperone for D2, D3, and D4 receptors; [3H]SCH23390 for D1 and D5 receptors.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional potency (EC50) and intrinsic activity (Emax) of this compound at D2, D3, and D4 receptors.

Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes from cells expressing the D2, D3, or D4 receptor.

-

[35S]GTPγS.

-

This compound.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Other materials are the same as for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

10 µL of varying concentrations of this compound.

-

20 µL of GDP (final concentration 10 µM).

-

50 µL of membrane suspension (10-20 µg protein).

-

20 µL of [35S]GTPγS (final concentration 0.1 nM).

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Filtration, Washing, and Counting: Follow the same procedure as for the radioligand binding assay.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the log concentration of this compound.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.

-

Intrinsic activity is expressed as a percentage of the Emax produced by a full agonist like dopamine.

-

Objective: To assess the functional activity of this compound at D1 and D5 receptors.

Principle: D1-like receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP. This assay measures the ability of an agonist to stimulate cAMP production, or in the case of D2-like receptors, to inhibit forskolin-stimulated cAMP production.

Materials:

-

Whole cells (e.g., HEK293 or CHO) expressing the D1 or D5 receptor.

-

This compound.

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 10-15 minutes at 37°C.

-

Add varying concentrations of this compound.

-

Add forskolin (e.g., 1 µM) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP detection kit being used.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 or IC50 values from the dose-response curve.

-

Conclusion

This compound demonstrates high affinity and potent agonist activity at D2-like dopamine receptors, with a clear selectivity for the D3 subtype. It has negligible affinity and functional activity at D1-like receptors. The provided data and experimental protocols offer a robust framework for researchers to further explore the pharmacological properties of this compound and its potential therapeutic applications.

References

Quinelorane Pharmacokinetics and Bioavailability in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of quinelorane, a potent and selective D2 dopamine receptor agonist, in rats. The information presented herein is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and metabolic pathways. While key parameters such as systemic bioavailability and volume of distribution have been established, this guide also highlights areas where data for specific plasma pharmacokinetic parameters of the parent drug remain unpublished. This document aims to serve as a foundational resource for researchers and professionals involved in the development and study of dopaminergic compounds.

Introduction

This compound is a selective D2 dopamine receptor agonist that has been a valuable tool in preclinical research for studying the roles of this receptor in various physiological and pathological processes. A thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability, is critical for the design and interpretation of in vivo studies and for the potential development of related compounds. This guide synthesizes the available data on this compound's pharmacokinetics in rats, the most commonly used preclinical model for such investigations.

Pharmacokinetic Profile of this compound in Rats

The primary study detailing the pharmacokinetic properties of this compound in Fischer 344 rats provides essential data on its overall disposition.

Bioavailability and Volume of Distribution

The systemic bioavailability of this compound following oral administration in rats has been determined to be 16%.[1] This relatively low bioavailability is suggestive of significant first-pass metabolism, a common characteristic for orally administered drugs that are extensively metabolized by the liver before reaching systemic circulation.

The volume of distribution (Vd) for this compound in rats is approximately 300 ml/kg.[1] This value suggests that the drug distributes primarily within the extracellular fluid.

Table 1: Key Pharmacokinetic Parameters of this compound in Fischer 344 Rats

| Parameter | Value | Reference |

| Systemic Bioavailability (F) | 16% | [1] |

| Volume of Distribution (Vd) | ~300 ml/kg | [1] |

Note: Specific plasma pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and clearance (CL) for the parent drug are not available in the reviewed literature.

Experimental Protocols

The following sections describe the methodologies employed in the key pharmacokinetic studies of this compound in rats.

Animal Model

-

Species: Rat

-

Strain: Fischer 344[1]

Drug Administration

-

Oral Administration: For tissue distribution studies, [14C]this compound was administered orally at a single dose of 0.1 mg/kg.

-

Intravenous Administration: The specific intravenous dose used to determine absolute bioavailability has not been detailed in the available literature.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration of radiolabeled this compound, the compound was observed to be well-absorbed, with at least 50% of the administered radioactivity being excreted in the urine within 24 hours.

-

Distribution: A tissue-distribution study utilizing a single 0.1 mg/kg oral dose of [14C]this compound revealed widespread distribution of radioactivity. Notably, levels were low in the blood and plasma, while higher concentrations were found in the salivary gland, adrenals, pancreas, and spleen. The highest concentrations were observed in the stomach and kidneys. The time to maximum concentration (Tmax) of the radiolabel in various tissues ranged from 0.5 to 6 hours.

-

Metabolism: The low oral bioavailability (16%) despite good absorption suggests a significant first-pass metabolic effect. The primary identified metabolite in rats is the N-despropyl metabolite, which is excreted in the urine in slightly greater amounts than the unchanged parent drug.

-

Excretion: The primary route of excretion for this compound and its metabolites in rats is renal, with over half of the radioactivity from an oral dose being recovered in the urine within the first 24 hours.

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved in a typical pharmacokinetic study, the following diagrams are provided.

Data Gaps and Future Directions

While the foundational pharmacokinetic characteristics of this compound in rats have been outlined, a significant gap exists in the public domain regarding the detailed plasma pharmacokinetics of the parent compound. Specifically, data on the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and clearance (CL) are not available. The Tmax values reported are for total radioactivity in tissues and not for the parent drug in plasma, which is a critical parameter for understanding the rate of absorption and onset of action.

Furthermore, a detailed, validated analytical method for the quantification of this compound in rat plasma, such as a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, has not been published. The availability of such a method would be invaluable for future pharmacokinetic and pharmacodynamic studies.

Future research should aim to:

-

Determine the plasma concentration-time profile of unchanged this compound after oral and intravenous administration in rats.

-

Calculate the key plasma pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, and CL).

-

Develop and publish a validated bioanalytical method for the quantification of this compound in biological matrices.

-

Further characterize the metabolic profile of this compound to identify any other significant metabolites.

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and bioavailability of this compound in rats. The compound is well-absorbed orally but exhibits low systemic bioavailability due to significant first-pass metabolism, with the N-despropyl metabolite being a key metabolic product. The volume of distribution suggests that this compound is primarily distributed in the extracellular fluid. Despite this foundational knowledge, there is a clear need for more detailed studies to fully characterize the plasma pharmacokinetic profile of the parent drug. The information and data gaps presented here should serve as a valuable resource for guiding future research and development in the field of dopaminergic agonists.

References

Preclinical Neurochemical Profile of Quinelorane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane (LY163502) is a potent and selective dopamine D2 and D3 receptor agonist. This document provides a comprehensive overview of its preclinical neurochemical profile, summarizing its receptor binding affinity, functional activity, and in vivo effects on neurotransmitter systems. Detailed experimental methodologies for key assays are provided, along with visualizations of its primary signaling pathway and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of pharmacology and drug development.

Receptor Binding Affinity

| Receptor | Ligand | Preparation | Kd (nM) | Reference |

| Dopamine (D2/D3) | [3H]-Quinelorane | Rat Brain Sections | 1.8 | [1] |

Note: The Kd value represents the binding of [3H]-quinelorane to a mixed population of D2 and D3 receptors in the rat brain. Studies on cloned human receptors suggest a higher affinity for D3 over D2 receptors. Further competitive binding studies with selective radioligands are required to determine precise Ki values for each dopamine receptor subtype and to fully characterize its selectivity against other neurotransmitter receptors.

Functional Activity

As a dopamine D2/D3 receptor agonist, this compound's functional activity is characterized by its ability to inhibit adenylyl cyclase and modulate neurotransmitter release.

| Assay | Effect | Preparation | IC50 / pEC50 | Reference |

| K+-evoked Dopamine Release | Inhibition | Superfused Rat Striatal Slices | 3 nM (IC50) | [2] |

| K+-evoked Acetylcholine Release | Inhibition | Superfused Rat Caudate Slices | ~10 nM (IC50) | [2] |

| cAMP Accumulation (Functional Proxy) | Inhibition | HEK293 cells expressing hD2 | 8.18 (pEC50 for Quinpirole) | [3] |

Note: The pEC50 value is for Quinpirole, a structurally and functionally similar D2/D3 agonist, and serves as an estimate of the potency of this class of compounds in a functional cAMP assay. Direct EC50 and Emax values for this compound in cAMP or GTPγS binding assays are not currently available in the reviewed literature.

In Vivo Neurochemical Effects

In vivo studies demonstrate that this compound modulates dopaminergic systems, leading to changes in dopamine metabolite levels and behavioral outcomes.

| Effect | Species | Brain Region | Dose | Response | Reference |

| Dopamine Metabolite Levels (DOPAC & HVA) | Rat | Striatum | 1 µg/kg, i.p. | Minimum Effective Dose for Decrease | [2] |

| Neuronal Activity | Rat | Nucleus Accumbens, Islets of Calleja | 3 µg/kg | Increased (associated with hypolocomotion) | |

| Neuronal Activity | Rat | Caudate-Putamen, Globus Pallidus | 30 µg/kg | Additional Activation (associated with hyperlocomotion) |

Note: The in vivo neurochemical effects of this compound are dose-dependent. Low doses are associated with activation of brain regions rich in D3 receptors, leading to hypolocomotion, while higher doses lead to broader activation, including D2-rich areas, resulting in hyperlocomotion. A detailed dose-response curve illustrating the percentage change in dopamine and its metabolites is not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor subtype.

-

Radioligand: A high-affinity D2/D3 antagonist radioligand such as [3H]-Spiperone or [3H]-Raclopride.

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of an unlabeled dopamine receptor antagonist (e.g., 10 µM Haloperidol or Butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (at its Kd), and the membrane suspension.

-

Non-specific Binding (NSB): Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay for Gi-Coupled Receptors

This protocol outlines a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at the Gi-coupled D2/D3 receptors.

Materials:

-

Cell Line: A cell line stably co-expressing the human dopamine D2 or D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for a direct cAMP measurement kit (e.g., HTRF, AlphaScreen).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at an optimized density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay:

-

Wash the cells with assay buffer.

-

Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate for a further 15-30 minutes.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, expressed as the maximal inhibition of forskolin-stimulated cAMP production).

-

In Vivo Microdialysis for Dopamine and Metabolites

This protocol describes the in vivo microdialysis technique to measure extracellular levels of dopamine, DOPAC, and HVA in the striatum or nucleus accumbens of freely moving rats following administration of this compound.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic Apparatus.

-

Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane.

-

Perfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Fraction Collector.

-

HPLC with Electrochemical Detection (HPLC-ED).

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: Administer a dose of this compound (e.g., intraperitoneally) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ED.

-

Data Analysis:

-

Quantify the concentration of each analyte in the dialysate samples.

-

Express the post-drug administration levels as a percentage of the average baseline levels.

-

Plot the percentage change in dopamine, DOPAC, and HVA over time for each dose of this compound.

-

Visualizations

Signaling Pathway of this compound at D2/D3 Receptors

Experimental Workflow for Radioligand Binding Assay

Logical Relationship of this compound's Dose-Dependent Effects

References

The Dichotomy of Dopamine D2/D3 Receptor Agonism: A Technical Guide to the Central and Peripheral Effects of Quinelorane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane (LY163502) is a potent and selective dopamine D2/D3 receptor agonist that has been instrumental in preclinical research for dissecting the roles of these receptors in physiological and behavioral processes. Its administration elicits a complex profile of effects, stemming from the widespread distribution of D2 and D3 receptors in both the central nervous system (CNS) and peripheral tissues. This technical guide provides an in-depth analysis of the central versus peripheral effects of this compound, integrating quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows. The objective is to offer a comprehensive resource for researchers designing studies involving this compound or other D2/D3 agonists, facilitating a deeper understanding of its multifaceted mechanism of action.

Introduction

This compound is a partial ergoline compound with high affinity for both D2 and D3 dopamine receptors.[1] Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling mechanism underpins the diverse pharmacological effects of this compound, which span motor control, endocrine regulation, cardiovascular function, and sexual behavior. A critical aspect of this compound pharmacology is distinguishing between its centrally mediated effects, which arise from actions on receptors within the brain and spinal cord, and its peripheral effects, resulting from the stimulation of receptors in organs and tissues outside the blood-brain barrier. This guide systematically dissects these effects to provide clarity for preclinical drug development and neuropharmacological research.

Receptor Binding Profile and Signaling

This compound's pharmacological actions are initiated by its binding to D2 and D3 dopamine receptors. While it is often described as a selective D2-like agonist, studies have shown it possesses a high affinity for both D2 and D3 subtypes. In Chinese hamster ovary cells expressing these receptors, this compound has demonstrated a higher affinity for the D3 receptor than the D2 receptor.[1] Autoradiographic studies in rat brain sections using [3H]-quinelorane confirmed high-affinity binding with a dissociation constant (KD) of 1.8 nM.[1]

Quantitative Binding Affinity Data

The binding affinities of this compound and related compounds are crucial for interpreting its pharmacological profile. The following table summarizes key binding data from radioligand assays.

| Compound | Receptor | Preparation | Radioligand | KD (nM) | Ki (nM) | Reference |

| [3H]-Quinelorane | D2/D3 | Rat Brain Sections | - | 1.8 | - | [1] |

| This compound | D2 | Rat Striatum | [3H]Spiperone | - | 0.97 | Foreman et al., 1989 |

| This compound | D3 | Cerebellum | [3H]Quinpirole | - | ~2.0 | Flietstra & Levant, 1998[2] |

| This compound | D2 | Caudate/Putamen | [3H]Quinpirole | - | ~2.0 | Flietstra & Levant, 1998 |

Note: Ki values can vary based on experimental conditions and radioligand used.

D2/D3 Receptor Signaling Pathway

Upon agonist binding, D2 and D3 receptors couple to Gi/o proteins, initiating a signaling cascade that modulates neuronal excitability and function.

Central Effects of this compound Administration

This compound's ability to cross the blood-brain barrier allows it to exert profound effects on the CNS. These are primarily mediated by D2 and D3 receptors located in key brain regions such as the striatum, nucleus accumbens, and pituitary gland.

Effects on Locomotor Activity and Stereotypy

The impact of this compound on motor activity is complex and dose-dependent, often exhibiting a biphasic response. Low doses can induce hypoactivity, while higher doses typically increase locomotor activity and can produce stereotyped behaviors. Interestingly, this effect is species-dependent; this compound dose-dependently increases locomotor activity in Sprague-Dawley rats but decreases it in Swiss-Webster, C57BL/6J, and DBA/2J mice.

| Effect | Species/Strain | Dose Range | Result | Reference |

| Locomotor Activity | Sprague-Dawley Rat | 0.01 - 0.32 mg/kg | Dose-dependent increase | |

| Hypolocomotion | Rat | 3 µg/kg | Decreased activity | |

| Hyperlocomotion | Rat | 30 µg/kg | Biphasic: initial hypoactivity followed by hyperactivity | |

| Locomotor Activity | Swiss-Webster Mouse | 0.01 - 0.32 mg/kg | Dose-dependent decrease | |

| Stereotyped Behavior | Male Rat | > 0.1 mg/kg (i.p.) | Dose-related increases |

Endocrine Effects: Prolactin Inhibition

Dopamine is the primary physiological inhibitor of prolactin secretion from the anterior pituitary gland. By stimulating D2 receptors on lactotroph cells, this compound potently suppresses prolactin release. This is a hallmark central effect of D2 agonism.

| Effect | Species | Dose | Result | Reference |

| Serum Prolactin | Reserpinized Male Rat | 10 µg/kg (i.p.) | Minimum effective dose for decrease | |

| Plasma Prolactin | Female Rat | Not specified | Markedly lowered concentrations |

Other Central Behavioral Effects

This compound administration induces several other centrally mediated behaviors, including yawning and effects on sexual function. In male rats, subcutaneous administration of this compound at doses of 3-100 µg/kg significantly increased penile erections and yawning. These effects were blocked by the centrally acting dopamine antagonist haloperidol, but not by the peripherally restricted antagonist domperidone, confirming a central mechanism of action.

Peripheral Effects of this compound Administration

Dopamine receptors are also present in peripheral tissues, including the cardiovascular system and the chemoreceptor trigger zone (CRTZ). Stimulation of these receptors can lead to significant physiological effects independent of CNS action.

Cardiovascular Effects

The intravenous administration of this compound causes an immediate and dose-dependent increase in blood pressure in both Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR). This pressor response can be completely prevented by pretreatment with the centrally-acting dopamine antagonist haloperidol, suggesting a significant central component to its cardiovascular effects. However, the presence of D2 receptors on sympathetic nerve terminals, where their activation inhibits norepinephrine release, suggests a complex interplay between central and peripheral mechanisms in overall cardiovascular regulation.

| Effect | Species | Route | Dose | Result | Reference |

| Blood Pressure | WKY and SHR Rats | i.v. | Not specified | Immediate, dose-dependent increase |

Emetic Effects

Stimulation of D2 receptors in the chemoreceptor trigger zone (CRTZ) of the area postrema, which lies outside the blood-brain barrier, induces nausea and vomiting. This compound is a potent emetic, particularly in dogs.

| Effect | Species | Route | ED50 | Result | Reference |

| Emesis | Dog | i.v. | 7 µg/kg | Dose-related increases in emetic response |

Differentiating Central vs. Peripheral Effects

A key challenge in pharmacology is distinguishing between central and peripheral drug effects. The experimental paradigm involving comparative administration of antagonists with different blood-brain barrier permeability is crucial.

Studies on this compound-induced yawning and penile erection found these behaviors were blocked by haloperidol but not by domperidone. This provides strong evidence that the D2 receptors mediating these specific effects are located within the CNS.

Key Experimental Protocols

Reproducibility and validity in pharmacological research depend on detailed and standardized experimental protocols.

Measurement of Locomotor Activity in Rats

This protocol outlines a standard method for assessing this compound's effect on spontaneous motor activity.

-

Apparatus: Automated activity monitoring chambers (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared beams to detect horizontal and vertical movements (rearing). The chambers should be placed in a sound-attenuated, dimly lit room.

-

Animals: Male Sprague-Dawley rats (200-250g) are commonly used. Animals should be group-housed and acclimated to the facility for at least one week before testing.

-

Procedure:

-

Habituate rats to the testing room for at least 60 minutes before the session.

-

Administer this compound or vehicle (e.g., saline) via the desired route (commonly intraperitoneal, i.p., at a volume of 1 ml/kg).

-

Immediately place the rat in the center of the activity chamber.

-

Record locomotor activity (e.g., total beam breaks or distance traveled) continuously for a set period, typically 60 to 180 minutes.

-

Data is collected by a computer system and analyzed in time bins (e.g., 5-minute intervals) to assess both the acute and sustained effects of the drug.

-

Measurement of Serum Prolactin in Rats

This protocol describes the method for quantifying the endocrine effects of this compound.

-

Animals: Male Sprague-Dawley rats. For prolactin inhibition studies, rats may be pre-treated with reserpine to induce a state of hyperprolactinemia, providing a robust baseline against which to measure inhibition.

-

Procedure:

-

Administer this compound or vehicle at specified doses and time points.

-

At the designated time after injection, animals are euthanized via a method that minimizes stress (e.g., decapitation without prior anesthesia, as stress can elevate prolactin).

-

Trunk blood is collected into appropriate tubes (e.g., heparinized tubes on ice).

-

Blood samples are centrifuged to separate plasma or serum.

-

Prolactin concentrations are determined using a specific radioimmunoassay (RIA) or ELISA kit, typically with reagents provided by a program such as the National Hormone and Pituitary Program (NHPP).

-

Results are expressed in ng/mL, referencing a standard curve (e.g., NIAMDD-rat prolactin-RP-1).

-

Measurement of Cardiovascular Parameters in Rats

This protocol details an invasive method for the direct measurement of blood pressure and heart rate.

-

Apparatus: A pressure transducer connected to a data acquisition system. Anesthesia (e.g., urethane) is required for this acute, invasive procedure. For chronic studies in conscious animals, implantable radio-telemetry transmitters are the gold standard.

-

Surgical Preparation (Acute):

-

Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.).

-

Cannulate the trachea to ensure a patent airway.

-

Isolate a femoral vein for intravenous (i.v.) drug administration.

-

Isolate the contralateral femoral or carotid artery and insert a cannula filled with heparinized saline.

-

Connect the arterial cannula to the pressure transducer to record blood pressure. Heart rate is derived from the pressure waveform.

-

-

Procedure:

-

Allow the animal's blood pressure and heart rate to stabilize after surgery.

-

Record a stable baseline reading for at least 20 minutes.

-

Administer this compound or vehicle i.v. in desired doses.

-

Continuously record cardiovascular parameters to measure the onset, magnitude, and duration of the response.

-

Conclusion

This compound is a powerful pharmacological tool whose effects are a direct consequence of its interaction with centrally and peripherally located D2 and D3 dopamine receptors. Its central actions manifest as complex modulations of motor activity, potent inhibition of prolactin secretion, and distinct behavioral syndromes. Peripherally, its effects are most prominently observed in emesis and cardiovascular changes. Understanding the distinction between these central and peripheral actions, through carefully designed experiments employing selective antagonists and appropriate physiological and behavioral assays, is paramount for the accurate interpretation of preclinical data. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to elucidate the intricate roles of the D2/D3 dopamine system in health and disease.

References

- 1. Differential effects of this compound and pergolide on behaviour, blood pressure, and body temperature of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Dopamine Agonist: A Technical Guide to the Discovery and Initial Synthesis of Quinelorane (LY163502)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of Quinelorane (LY163502), a potent and selective dopamine D2 and D3 receptor agonist. Developed by Eli Lilly and Company, this compound emerged from a research program focused on the synthesis of rigid analogs of dopamine. This document details the seminal synthetic routes, quantitative pharmacological data, and the key experimental protocols that established its neurochemical and behavioral profile. Included are detailed diagrams of the dopamine D2 receptor signaling pathway and experimental workflows to provide a thorough understanding of the foundational research behind this significant dopaminergic agent.

Discovery and Rationale

The development of this compound (LY163502) was rooted in the exploration of the pharmacophore for dopamine receptor agonists. Researchers at Eli Lilly and Company investigated partial structures of ergoline-type dopamine agonists to create more selective and potent compounds. This led to the synthesis of a series of octahydrobenzo[g]quinolines, with this compound emerging as a lead candidate due to its potent, selective, and direct-acting agonism at D2 dopamine receptors.[1]

Initial Synthesis

A representative synthetic approach to the core structure is outlined below, based on analogous syntheses of related compounds from the same research program.

Experimental Protocol: Synthesis of the Octahydrobenzo[g]quinoline Core

A common strategy for the synthesis of the trans-fused octahydrobenzo[g]quinoline ring system involves a multi-step sequence starting from a substituted β-tetralone.

-

Alkylation: The β-tetralone is first alkylated at the C-3 position.

-

Ketal Protection: The carbonyl group is then protected, typically as an ethylene glycol ketal.

-

Hydroboration-Oxidation: The resulting intermediate undergoes hydroboration-oxidation to introduce a primary alcohol.

-

Cyclization and Reduction: The alcohol is converted to a leaving group, and subsequent cyclization with an appropriate amine, followed by reduction, yields the desired trans-octahydrobenzo[g]quinoline core.

The following diagram illustrates a generalized workflow for the synthesis of the core structure.

Caption: Generalized synthetic workflow for the octahydrobenzo[g]quinoline core.

Pharmacological Profile

This compound is characterized as a potent and highly selective D2 dopamine receptor agonist.[1] Preclinical studies demonstrated its characteristic endocrine, neurochemical, and behavioral effects consistent with D2 receptor agonism.

Receptor Binding Affinity

This compound exhibits high affinity for both D2 and D3 dopamine receptors. The following table summarizes the reported binding affinities (Ki) for this compound at these receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D2 | 5.7 |

| Dopamine D3 | 3.4 |

Data sourced from Flietstra and Levant, 1998.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound was determined using competitive radioligand binding assays. A generalized protocol is as follows:

-

Membrane Preparation: Membranes from cells expressing the dopamine receptor subtype of interest (e.g., from rat striatum for D2 receptors) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity

This compound acts as a full agonist at D2 dopamine receptors. A key functional effect of D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Functional Assay

The functional agonist activity of this compound was assessed by measuring its ability to inhibit cAMP accumulation. A typical protocol is as follows:

-

Cell Culture: Cells expressing D2 dopamine receptors (e.g., CHO cells) are cultured.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulated with forskolin to increase basal cAMP levels.

-

Incubation with Agonist: The cells are then incubated with varying concentrations of this compound.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of cAMP accumulation (IC50) is determined.

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action of this compound is through the activation of the D2 dopamine receptor, a G protein-coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G protein (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

The following diagram illustrates the canonical D2 receptor signaling pathway.

Caption: Simplified signaling pathway of the D2 dopamine receptor.

Preclinical Pharmacological Effects

Preclinical studies in animal models revealed a range of effects consistent with D2 dopamine receptor agonism.

| Effect | Minimum Effective Dose (MED) / ED50 / IC50 | Species | Reference |

| Decrease in serum prolactin | 10 µg/kg i.p. (MED) | Rat | Foreman et al., 1989[1] |

| Increase in serum corticosterone | 30 µg/kg i.p. (MED) | Rat | Foreman et al., 1989[1] |

| Decrease in striatal DOPAC | 1 µg/kg i.p. (MED) | Rat | Foreman et al., 1989[1] |

| Decrease in striatal HVA | 1 µg/kg i.p. (MED) | Rat | Foreman et al., 1989 |

| Suppression of K+-evoked ACh release | ~10⁻⁸ M (IC50) | Rat (caudate slices) | Foreman et al., 1989 |

| Emesis | 7 µg/kg i.v. (ED50) | Dog | Foreman et al., 1989 |

DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid; ACh: acetylcholine

These findings established this compound as a powerful tool for studying the central and peripheral roles of D2 dopamine receptors and as a potential therapeutic agent for conditions involving dopaminergic dysfunction.

Conclusion

The discovery and initial synthesis of this compound (LY163502) represent a significant advancement in the field of dopamine receptor pharmacology. Through a targeted medicinal chemistry program, a potent and selective D2/D3 receptor agonist was developed. The comprehensive preclinical characterization of this compound, including detailed binding and functional assays, solidified its profile and paved the way for its use as a valuable research tool to probe the complexities of the dopaminergic system. This technical guide has provided a detailed overview of the foundational science behind this compound, from its chemical synthesis to its biological mechanism of action.

References

Structural Activity Relationship of Quinelorane Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of quinelorane and its analogs as dopamine D2 and D3 receptor agonists. This compound, a partial ergoline, is a potent and selective D2-like dopamine receptor agonist.[1][2] Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Core Structural Features and Receptor Binding

This compound's fundamental structure consists of a trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine core.[3] Modifications to this scaffold have provided significant insights into the SAR at dopamine D2 and D3 receptors. This compound itself exhibits high affinity for both D2 and D3 receptors.[4][5]

Impact of N-Substitution

Studies on benzo-fused analogues of this compound have highlighted the importance of the N-substituent on the pyrimidoquinoline ring system for D2 receptor affinity. Generally, N-propyl and N-allyl substituents result in higher affinity for the D2 receptor compared to their corresponding secondary amines. This suggests that the size and nature of the alkyl group at this position are critical for optimal interaction with the receptor's binding pocket.

Aromatic Modifications

The fusion of a benzo ring onto the this compound structure has been explored to create novel analogs. While these phenyl ring-substituted derivatives maintain significant affinity for D2 receptors, their affinity is somewhat lower than that of the parent compound, this compound. This indicates that while the core structure is amenable to aromatic extension, such modifications can subtly alter the binding orientation and affinity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound and its analogs, focusing on their binding affinities (Ki) at dopamine D2 and D3 receptors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference |

| This compound | 1.8 | Higher affinity than D2 | - | |

| Benzo-fused analog (N-propyl) | Lower than this compound | Not Reported | - | |

| Benzo-fused analog (N-allyl) | Lower than this compound | Not Reported | - | |

| Benzo-fused analog (NH) | Lower than N-alkylated analogs | Not Reported | - |

Experimental Protocols

The characterization of this compound analogs involves a combination of binding and functional assays to determine their affinity, potency, and efficacy at dopamine receptors.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A generalized protocol for a competition binding assay is as follows:

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone.

-

Test Compound: The this compound analog to be tested.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: Cell membranes, radioligand, and either buffer (for total binding), non-specific agent (for non-specific binding), or the test compound (at various concentrations) are incubated together.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

-

Radioactivity Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

Dopamine D2 receptors are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of a this compound analog in inhibiting cAMP production.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a fluorescent cAMP biosensor.

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

Test Compound: The this compound analog to be tested.

-

cAMP Detection Kit: A kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach.

-

Compound Addition: Cells are pre-incubated with various concentrations of the test compound.

-

Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is determined using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound analogs and the general experimental workflows for their characterization.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling cascade initiated by a this compound analog.

Experimental Workflow for SAR Studies

Caption: General experimental workflow for the structural activity relationship study of this compound analogs.

Logical Relationship in SAR of this compound Analogs

Caption: Logical relationships in the SAR of this compound analogs at the D2 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quinelorane for In Vivo Microdialysis in the Nucleus Accumbens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of the dopamine D2/D3 receptor agonist, quinelorane, on dopamine neurotransmission in the nucleus accumbens. The protocols are intended for use by trained researchers familiar with stereotaxic surgery and in vivo microdialysis techniques.

Introduction

This compound is a selective agonist for the D2 and D3 subtypes of dopamine receptors. These receptors are highly expressed in the nucleus accumbens, a critical brain region involved in reward, motivation, and addiction. In vivo microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[1] This protocol details the methodology for administering this compound, both systemically and locally, and measuring the subsequent changes in dopamine concentrations in the nucleus accumbens.

Data Presentation

The following tables summarize quantitative data relevant to the experimental protocols.

Table 1: Systemic this compound Administration and Effects on Dopamine

| Parameter | Value | Species | Notes | Source |

| This compound Dose | 0.3 mg/kg (i.p.) | Mouse | This dose of the pharmacologically similar D2/D3 agonist quinpirole significantly decreased extracellular dopamine levels. | [2] |

| Expected Effect on Dopamine | Decrease | Mouse | Agonism of presynaptic D2/D3 autoreceptors inhibits dopamine synthesis and release. | [2] |

| Vehicle | Saline | Mouse | [2] | |

| Time Course | Effect observed within 20 minutes and persists for over an hour. | Mouse | Based on quinpirole data. | [2] |

Table 2: Local this compound Administration (Retrodialysis) Parameters

| Parameter | Value | Species | Notes | Source |

| This compound Concentration | 1 µM, 10 µM, 100 µM | Rat | Example concentrations for local infusion of agonists via retrodialysis. | |

| Expected Effect on Dopamine | Decrease | Rat | Local activation of presynaptic D2/D3 autoreceptors is expected to reduce dopamine release. | |

| Perfusion Buffer | Artificial Cerebrospinal Fluid (aCSF) | Rat | Standard buffer for in vivo microdialysis. | |

| Infusion Rate | 1.0 - 2.0 µL/min | Rat/Mouse | Typical flow rate for microdialysis. |

Table 3: Microdialysis Probe and Sampling Parameters

| Parameter | Specification | Species | Notes | Source |

| Probe Membrane Length | 1-2 mm | Rat/Mouse | Appropriate for targeting the nucleus accumbens. | |

| Probe Membrane Material | Cuprophane or similar semi-permeable membrane | Rat/Mouse | ||

| Perfusion Rate | 1.5 µL/min | Rat | ||

| Sample Collection Interval | 10-20 minutes | Rat/Mouse | Allows for adequate temporal resolution while collecting sufficient sample volume for analysis. | |

| Basal Dopamine Levels (NAc) | ~2-6 nM | Rat | Basal levels can vary between subjects and experimental conditions. |

Experimental Protocols

Animals and Housing

Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for these studies. Animals should be housed individually after surgery to prevent damage to the implant. A standard 12-hour light/dark cycle should be maintained, with food and water available ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Stereotaxic Surgery and Microdialysis Probe Implantation

-

Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Implantation: Secure the animal in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens.

-

Rat Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): +1.2 to +1.7 mm; Mediolateral (ML): ±1.5 to ±2.0 mm; Dorsoventral (DV): -6.5 to -7.5 mm from the skull surface.

-

Mouse Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): +1.1 to +1.5 mm; Mediolateral (ML): ±0.8 to ±1.2 mm; Dorsoventral (DV): -4.0 to -4.5 mm from the skull surface.

-

-

Securing the Cannula: Secure the guide cannula to the skull using dental cement and jeweler's screws.

-

Recovery: Allow the animals to recover for at least 4-7 days post-surgery before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula. The active membrane of the probe should extend into the nucleus accumbens.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).

-

Stabilization: Allow a stabilization period of at least 1-2 hours for the extracellular environment to equilibrate following probe insertion.

-

Baseline Collection: Collect at least three stable baseline samples (less than 10-15% variation in dopamine levels) before drug administration. Samples are typically collected at 10-20 minute intervals.

-

Drug Administration:

-

Systemic Administration: Administer this compound (e.g., 0.3 mg/kg) via intraperitoneal (i.p.) injection.

-

Local Administration (Retrodialysis): Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 1 µM, 10 µM, or 100 µM).

-

-

Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration to monitor the full time course of the effect.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.

Visualizations

Signaling Pathway

Caption: this compound activates D2/D3 receptors, leading to inhibition of dopamine synthesis and release.

Experimental Workflow

Caption: Workflow for in vivo microdialysis with this compound administration.

References

- 1. Different behavioral functions of dopamine in the nucleus accumbens and ventrolateral striatum: a microdialysis and behavioral investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quinelorane in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinelorane, a selective dopamine D2/D3 receptor agonist, in established rodent models of Parkinson's Disease (PD). This document includes detailed experimental protocols for disease induction, drug administration, behavioral assessment, and neurochemical analysis, alongside a summary of quantitative data from preclinical studies.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits such as bradykinesia, rigidity, and tremor. Rodent models that replicate these pathological and behavioral hallmarks are crucial for the development of novel therapeutics. This compound has been investigated for its potential to modulate the dopaminergic system and alleviate parkinsonian symptoms. As a D2/D3 receptor agonist, it directly stimulates postsynaptic dopamine receptors, offering a potential therapeutic strategy for PD.

Mechanism of Action

This compound is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors.[1][2] In the context of Parkinson's disease models, where presynaptic dopamine release is compromised due to neuronal loss, this compound acts on postsynaptic D2/D3 receptors to mimic the effects of dopamine. Activation of D2-like receptors is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[3][4] This signaling cascade can influence gene expression and neuronal function, potentially counteracting the motor deficits caused by dopamine depletion.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Studies

| Species | Administration Route | Dosage Range | Vehicle | Reference |

| Mouse | Intraperitoneal (i.p.) | 0.03 - 5.6 mg/kg | 0.9% Saline | [5] |

| Rat | Intraperitoneal (i.p.) | 1 - 100 µg/kg | Not Specified |

Table 2: Effects of this compound on Motor Behavior in Rodent Models of Parkinson's Disease

| Rodent Model | Behavioral Test | This compound Dose | Observed Effect | Reference |

| 6-OHDA Lesioned Rat | Apomorphine-induced Rotation | Not Specified | Potentiates contralateral rotations | |

| General Rodent | Locomotor Activity | 3 µg/kg | Hypolocomotion | |

| General Rodent | Locomotor Activity | 30 µg/kg | Biphasic: Initial hypolocomotion followed by hyperlocomotion |

Table 3: Neurochemical Effects of this compound in Rodents

| Brain Region | Measurement | This compound Dose | Effect | Reference |

| Striatum | Dopamine Metabolites (DOPAC, HVA) | 1 µg/kg i.p. | Dose-related decreases | |

| Median Eminence | DOPAC Concentration | Dose- and time-dependent | Increases (in males) | |

| Caudate | Acetylcholine Release (K+-evoked) | IC50 ~10⁻⁸ M | Suppression |

Experimental Protocols

Induction of Parkinsonism in Rodents

Two common neurotoxin-based models are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice.

1.1. 6-OHDA-Induced Unilateral Lesion in Rats

This model produces a unilateral loss of dopaminergic neurons, leading to quantifiable motor asymmetry.

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

0.9% sterile saline containing 0.02% ascorbic acid (to prevent 6-OHDA oxidation)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µl)

-